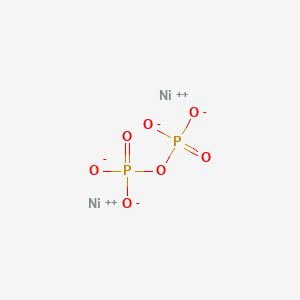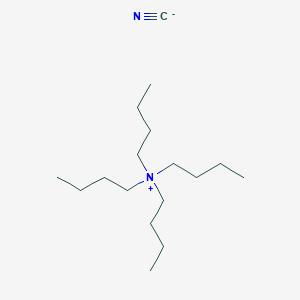
piperidina-1-carbothioamida
Descripción general
Descripción
1-Piperidinethiocarboxamide is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thiocarboxamide functional group
Aplicaciones Científicas De Investigación
1-Piperidinethiocarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
Target of Action
Piperidine-1-carbothioamide, also known as 1-Piperidinethiocarboxamide, is a compound that has been studied for its potential therapeutic properties, particularly in the field of oncology It’s known that piperidine derivatives can interact with various targets, including several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .
Mode of Action
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers . These compounds can act as potential clinical agents against various types of cancers when used alone or in combination with other drugs .
Biochemical Pathways
Piperidine-1-carbothioamide is believed to affect several biochemical pathways. It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a critical role in cell proliferation, apoptosis, and other cellular functions.
Result of Action
It’s known that piperidine derivatives can exhibit several anticancer properties when used against various types of cancer cells . These compounds can regulate several crucial signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Piperidinethiocarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), followed by acidification to yield the desired product . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods: While specific industrial production methods for 1-piperidinethiocarboxamide are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidinethiocarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiocarboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: H2O2, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), ethanol, or water.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted thiocarboxamides.
Comparación Con Compuestos Similares
1-Piperidinecarboxamide: Similar structure but with a carboxamide group instead of a thiocarboxamide group.
Piperidine: The parent compound, a simple six-membered heterocyclic amine.
Thiourea: Contains a similar thiocarboxamide group but with a different core structure.
Uniqueness: 1-Piperidinethiocarboxamide is unique due to the presence of both the piperidine ring and the thiocarboxamide group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQMZVFUXRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364356 | |
| Record name | 1-Piperidinethiocarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-09-8 | |
| Record name | 14294-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinethiocarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-1-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the piperidine-1-carbothioamide fragment in drug design?
A1: The piperidine-1-carbothioamide fragment, as seen in the potent H3-receptor antagonist thioperamide, exhibits low conformational flexibility. [] This rigidity can be advantageous in drug design, allowing for a more predictable interaction with the target receptor. Molecular mechanics studies, corroborated by X-ray crystallography of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide, revealed that the piperidine-1-carbothioamide moiety adopts a specific conformation with restricted rotation around the bond connecting the cyclohexane ring and the carbothioamide nitrogen. [] This structural information provides valuable insights for developing new H3-receptor antagonists using thioperamide as a template.
Q2: Can piperidine-1-carbothioamide act as a bridging ligand in metal complexes?
A2: Yes, piperidine-1-carbothioamide derivatives can function as bridging ligands in metal complexes. For instance, the crystal structure of bis[μ-N-(η2-prop-2-en-1-yl)piperidine-1-carbothioamide-κ2 S:S]bis[(thiocyanato-κN)copper(I)] reveals a dimeric Cu(I) complex with a Cu2S2 core, where allylthiourea derivatives, including piperidine-1-carbothioamide, act as both chelating and bridging ligands. [] This demonstrates the versatility of this functional group in coordinating with metal centers.
Q3: How does the structure of piperidine-1-carbothioamide influence its crystal packing?
A3: The presence of hydrogen bond donors and acceptors in piperidine-1-carbothioamide derivatives significantly influences their crystal packing. In the case of N-(2-Furylcarbonyl)piperidine-1-carbothioamide, intermolecular N—H⋯O hydrogen bonds link molecules, forming one-dimensional chains along the c-axis. [] This highlights the role of hydrogen bonding in dictating the solid-state arrangement of these compounds.
Q4: Has piperidine-1-carbothioamide been explored for its antioxidant potential?
A4: Yes, N-(2-phenylethyl) piperidine-1-carbothioamide demonstrated promising antioxidant activity in a study evaluating a series of novel n-(anilinocarbonothioyl) benzamide and heterocyclic-based thiourea derivatives. [] The compound exhibited 84.4% inhibition, showcasing its potential as a scaffold for developing novel antioxidant agents.
Q5: What are the potential applications of piperidine-1-carbothioamide in peptide chemistry?
A5: Piperidine-1-carbothioamide has shown utility in peptide synthesis, particularly in the removal of chloroacetyl protecting groups. [] This specific application highlights the versatility of this compound beyond its coordination chemistry and potential medicinal properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















